IRL 1038

Description

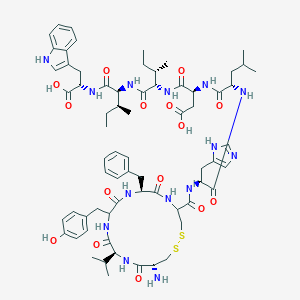

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(7S,13S,16R)-16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48-,49?,50-,51-,52-,53?,55-,56-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETKRDJJNWJFOP-PFAVPODXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C4CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H92N14O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144602-02-8 | |

| Record name | Cys(11)-cys(15)-endothelin-1 (11-21) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144602028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Cys 11 Cys 15 Endothelin 1 11 21 : Structural Determinants of Biological Activity

Primary Peptide Sequence and Relationship to Full-Length Endothelin-1 (B181129)

Cys(11)-Cys(15)-endothelin-1 (11-21) is an 11-amino acid peptide fragment derived from the C-terminal portion of the 21-amino acid mature endothelin-1. The full-length ET-1 is produced from a larger precursor, proendothelin, through a series of enzymatic cleavages. nih.govahajournals.org The generation of the mature 21-amino acid peptide from its 38-amino acid intermediate, "Big endothelin-1," is a critical step in its biosynthesis. nih.govnih.govnih.gov

The primary sequence of Cys(11)-Cys(15)-endothelin-1 (11-21) corresponds to residues 11 through 21 of the parent ET-1 molecule. This truncated analog, also known by the designation IRL 1038, retains key structural features of the C-terminal tail of ET-1. nih.gov While full-length ET-1 possesses two intramolecular disulfide bonds (Cys1-Cys15 and Cys3-Cys11), this fragment contains only the Cys11-Cys15 linkage. nih.govpharmaceutical-networking.comgoogle.com This distinction is fundamental to its altered biological activity profile compared to the native peptide.

| Peptide | Sequence | Number of Residues | Disulfide Bonds |

|---|---|---|---|

| Endothelin-1 (ET-1) | Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | 21 | Cys1-Cys15, Cys3-Cys11 |

| Cys(11)-Cys(15)-endothelin-1 (11-21) | Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | 11 | Cys11-Cys15 |

Significance of the Cys(11)-Cys(15) Disulfide Bond for Conformational Integrity

The disulfide bond between cysteine residues at positions 11 and 15 is a cornerstone of the structural and functional properties of Cys(11)-Cys(15)-endothelin-1 (11-21).

Disulfide Bridge Formation and Stabilization of Bioactive Conformation

The formation of a disulfide bridge, a covalent bond between the thiol groups of two cysteine residues, is an oxidative process crucial for the proper folding and stability of many proteins and peptides. wikipedia.orgcreative-proteomics.comyoutube.com In eukaryotes, this process is often facilitated within the endoplasmic reticulum. creative-proteomics.com This bond significantly stabilizes the peptide's three-dimensional structure by creating a rigid linkage that restricts conformational freedom. wikipedia.orgcreative-proteomics.com By holding two parts of the peptide chain together, the disulfide bond entropically destabilizes the unfolded state, thereby favoring the folded, bioactive conformation. wikipedia.orgnih.gov In the context of Cys(11)-Cys(15)-endothelin-1 (11-21), the Cys11-Cys15 disulfide bond is indispensable for maintaining its specific three-dimensional shape, which is essential for its biological activity.

Role of Intramolecular Disulfide Bonds in Receptor Interaction

The disulfide bonds in endothelins are not merely structural supports; they play a direct role in how these peptides interact with their receptors. The unique bicyclic structure of ET-1, conferred by its two disulfide bridges, is a defining feature among mammalian bioactive peptides. nih.gov The C-terminal region of ET-1, which includes the Cys11-Cys15 bond, is known to be crucial for receptor interaction. nih.gov While the N-terminal structure of ET-1 is important for receptor binding in general, the C-terminal structure influences where on the receptor the peptide binds. google.com The presence of the Cys11-Cys15 disulfide bond in the truncated fragment helps to orient the other amino acid residues in a conformation that is recognizable by the endothelin receptors, particularly the ETB subtype.

Contribution of C-Terminal Residues to Receptor Binding and Activity

The amino acid residues at the C-terminus of endothelin-1 and its fragments are critical determinants of their receptor binding affinity and biological effects. Research has shown that the C-terminal tail of ET-1 is vital for its activity. nih.gov For instance, the loss of the C-terminal tryptophan (Trp21) completely abolishes the activity of ET-1. nih.gov

Studies on C-terminal elongated derivatives of ET-1 have revealed that any extension beyond the 21 amino acids of the mature peptide reduces binding affinity and potency. nih.gov This underscores the precise structural requirements of the C-terminus for optimal receptor interaction. The C-terminal fragment Cys(11)-Cys(15)-endothelin-1 (11-21) retains the critical C-terminal residues, which explains its ability to bind to endothelin receptors. However, the absence of the N-terminal portion of ET-1 and the Cys1-Cys15 disulfide bond significantly alters its binding profile, leading to a much higher affinity for the ETB receptor subtype.

Analysis of Specific Amino Acid Residues and Their Influence on Receptor Affinity and Selectivity

The specific amino acid sequence of Cys(11)-Cys(15)-endothelin-1 (11-21) is directly responsible for its selective affinity for the endothelin B (ETB) receptor. This fragment has been shown to bind with high affinity to ETB receptors while exhibiting significantly lower affinity for ETA receptors. nih.gov This selectivity makes it a valuable tool for distinguishing between the functions of the two major endothelin receptor subtypes.

A structure-activity study on a C-terminal endothelin analogue demonstrated the critical importance of the two C-terminal residues, Isoleucine (Ile) and Tryptophan (Trp), for biological activity. nih.gov In contrast, the central portion of the molecule was found to be more tolerant of modifications. nih.gov The high degree of conservation of the C-terminal tail, including the final tryptophan residue, across endothelin isopeptides highlights its functional significance. pnas.org The interaction of these specific residues with the receptor binding pocket is a key factor in determining the affinity and selectivity of Cys(11)-Cys(15)-endothelin-1 (11-21).

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| ETB Receptor | 6-11 nM | nih.gov |

| ETA Receptor | 0.4-0.7 µM (400-700 nM) | nih.gov |

Molecular Mechanisms of Cys 11 Cys 15 Endothelin 1 11 21 Receptor Interaction

Selective Endothelin B Receptor Antagonism

Cys(11)-Cys(15)-endothelin-1 (11-21), also known as IRL 1038, functions as a selective antagonist for the endothelin B (ETB) receptor. nih.goversnet.orgnih.gov Its structure, a truncated version of the native endothelin-1 (B181129) peptide, is specifically designed to interact preferentially with the ETB subtype over the endothelin A (ETA) subtype. This selectivity allows it to block the effects of endogenous endothelins at the ETB receptor, making it a valuable tool in pharmacological research. nih.goversnet.org For instance, studies have shown that it can inhibit bronchoconstriction induced by isocapnic hyperpnea in guinea pigs, an effect mediated by ETB receptors. nih.gov

Quantitative Receptor Binding Affinity and Selectivity for ETB over ETA Receptors

The selectivity of Cys(11)-Cys(15)-endothelin-1 (11-21) is quantified by its differential binding affinities for the ETB and ETA receptors. Radioligand binding assays have consistently demonstrated a significantly higher affinity for ETB receptors. The inhibition constant (Ki) for ETB receptors is in the low nanomolar range, while for ETA receptors, it is substantially higher, indicating much weaker binding. nih.govresearchgate.net This translates to a selectivity ratio that can be several hundred-fold in favor of the ETB receptor.

Specifically, in studies using membranes from various tissues including those from rats, guinea pigs, pigs, and humans, Cys(11)-Cys(15)-endothelin-1 (11-21) displays a Ki of 6–11 nM for ETB receptors, compared to a Ki of 0.4–0.7 µM (or 400-700 nM) for ETA receptors. nih.govresearchgate.net This marked difference underscores its utility as a selective ETB antagonist. Research on porcine (hog) and rat tissues further corroborates this selectivity, showing Ki values for the ETB receptor of 10 nM and 9 nM, respectively, while the Ki values for the ETA receptor were 700 nM and 430 nM. researchgate.net

| Receptor Subtype | Species/Tissue | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| ETB | Rat, Guinea Pig, Pig, Human | 6-11 nM | nih.govresearchgate.net |

| ETA | Rat, Guinea Pig, Pig, Human | 400-700 nM | nih.govresearchgate.net |

| ETB | Hog | 10 nM | researchgate.net |

| ETA | Hog | 700 nM | researchgate.net |

| ETB | Rat | 9 nM | researchgate.net |

| ETA | Rat | 430 nM | researchgate.net |

Competitive Inhibition of Endogenous Endothelin-1 Binding to ETB Receptors

Cys(11)-Cys(15)-endothelin-1 (11-21) acts as a competitive antagonist, meaning it binds to the ETB receptor at the same site as the endogenous ligand, endothelin-1 (ET-1), thereby preventing ET-1 from binding and activating the receptor. nih.gov This has been demonstrated in functional assays where this compound effectively antagonizes ETB receptor-mediated physiological responses. For example, it blocks the ETB receptor-mediated contraction of smooth muscle in guinea pig ileum and trachea without showing any significant agonist activity itself. nih.govresearchgate.net Conversely, it does not affect the ETA receptor-mediated contraction of rat aortic smooth muscle, further highlighting its selectivity. nih.govresearchgate.net In studies on rat adipocytes, which predominantly express ETA receptors, this compound did not displace the binding of radiolabeled ET-1, confirming its lack of significant affinity for the ETA subtype in that system. nih.gov

Modulation of Intracellular Signaling Pathways by Cys(11)-Cys(15)-Endothelin-1 (11-21)

By blocking the ETB receptor, Cys(11)-Cys(15)-endothelin-1 (11-21) effectively modulates the downstream intracellular signaling cascades that are normally initiated by ET-1 binding.

Impact on MAPK Signaling Cascades

Endothelin-1 is known to activate several mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 cascades, which are involved in processes like cell proliferation and inflammation. nih.gov The ETB receptor contributes to the activation of these pathways. By selectively antagonizing the ETB receptor, Cys(11)-Cys(15)-endothelin-1 (11-21) can inhibit the specific contribution of ETB activation to the MAPK signaling cascade. While ET-1 stimulation can lead to hypertrophic responses through MAPK signaling, the role of an ETB antagonist like this compound is to block the ETB-mediated component of this complex signaling network.

Influence on G-Protein Coupled Receptor Downstream Signaling

Endothelin receptors, including ETB, are G-protein coupled receptors (GPCRs) that belong to the rhodopsin-type receptor superfamily. guidetopharmacology.orgdoi.org Upon activation, they can couple to various G-proteins, such as Gq, Gs, and Gi, to initiate a range of intracellular signaling events. guidetopharmacology.org For example, coupling to Gq activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C. By binding to the ETB receptor without triggering the necessary conformational change for G-protein activation, Cys(11)-Cys(15)-endothelin-1 (11-21) prevents the initiation of these downstream signaling pathways. ahajournals.orgscispace.com

Receptor Activation and Inactivation Dynamics

The interaction between a ligand and a receptor involves complex dynamics of binding, conformational change, and signal transduction. The structure of Cys(11)-Cys(15)-endothelin-1 (11-21) is critical to its function as an antagonist. The C-terminal region of endothelin peptides is crucial for receptor activation. ahajournals.org Cys(11)-Cys(15)-endothelin-1 (11-21) is a truncated fragment that lacks certain charged amino acid residues (such as Asp8, Glu9, and Glu10) present in potent ETB agonists. ahajournals.org This structural difference is thought to allow the peptide to bind to the receptor but fail to induce the specific conformational change required for G-protein coupling and subsequent activation. ahajournals.orgresearchgate.net This effectively inactivates the receptor by occupying the binding site, preventing the endogenous agonist, ET-1, from binding and initiating a signal. nih.govresearchgate.net The Cys(11)-Cys(15) disulfide bond is a key structural feature that helps maintain the necessary conformation for this selective receptor interaction.

In Vitro and Ex Vivo Pharmacological Characterization of Cys 11 Cys 15 Endothelin 1 11 21

Functional Assays on Vascular Smooth Muscle Tissue Preparations

Functional assays on isolated vascular smooth muscle tissues are crucial for characterizing the pharmacological effects of Cys(11)-Cys(15)-endothelin-1 (11-21). These ex vivo studies provide insights into the compound's ability to modulate vascular tone and its interaction with endothelin receptors in a physiologically relevant context.

Studies on Rat Thoracic Aorta Rings

In studies utilizing rings of rat thoracic aorta, a classic model for assessing vascular reactivity, Cys(11)-Cys(15)-endothelin-1 (11-21) has been shown to antagonize ETB receptor-mediated contractions. Specifically, it did not affect the ETA receptor-mediated contraction of rat aortic smooth muscle. nih.gov This selective antagonism highlights its utility in dissecting the roles of different endothelin receptor subtypes in vascular smooth muscle function. The retention of the Cys(11)-Cys(15) disulfide bond is a critical structural feature for this activity.

Assessment of Contractile Responses in Guinea Pig Ileal and Tracheal Smooth Muscle

In preparations of guinea pig ileal and tracheal smooth muscle, Cys(11)-Cys(15)-endothelin-1 (11-21) has demonstrated its ability to antagonize contractions mediated by ETB receptors without showing significant agonistic activity on ETA receptors. nih.gov When ET-3, an endothelin isoform that can stimulate ETB receptors, was used as a stimulant, Cys(11)-Cys(15)-endothelin-1 (11-21) effectively antagonized the resulting contraction in these tissues. nih.gov This finding further supports the compound's profile as a selective ETB receptor antagonist. nih.gov The biological activity of endothelin derivatives in guinea pig tracheal strips suggests the presence of a distinct endothelin receptor population in this tissue. nih.gov

Differential Effects on ETA and ETB Receptor-Mediated Contractions

The pharmacological profile of Cys(11)-Cys(15)-endothelin-1 (11-21) is defined by its differential effects on ETA and ETB receptor-mediated responses. It displays a significantly higher affinity for ETB receptors compared to ETA receptors. nih.gov This selectivity allows it to act as a selective antagonist at ETB receptors, inhibiting their contractile effects, while having a negligible impact on contractions mediated by ETA receptors. nih.gov This property makes it an invaluable tool for researchers to isolate and study the physiological and pathophysiological roles of ETB receptors in various tissues.

Receptor Binding Studies for Cys(11)-Cys(15)-Endothelin-1 (11-21)

Receptor binding studies are essential for quantifying the affinity of Cys(11)-Cys(15)-endothelin-1 (11-21) for different endothelin receptor subtypes. These in vitro assays provide a direct measure of the compound's binding characteristics at the molecular level.

Application of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a standard method used to determine the binding affinity of unlabeled ligands, such as Cys(11)-Cys(15)-endothelin-1 (11-21), by measuring their ability to displace a radiolabeled ligand from its receptor. In these assays, membranes from various tissues, including those from rats, guinea pigs, pigs, and humans, have been used. nih.gov Studies using [125I]endothelins as the radioligand have shown that Cys(11)-Cys(15)-endothelin-1 (11-21) has a much higher affinity for ETB receptors than for ETA receptors. nih.gov

The results from these competitive binding assays are often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

| Receptor Subtype | Ki (nM) |

| ETB | 6-11 |

| ETA | 400-700 |

| Table 1: Binding Affinity of Cys(11)-Cys(15)-endothelin-1 (11-21) for Endothelin Receptor Subtypes. nih.gov |

Use of Specific Cell Lines Expressing Endothelin Receptor Subtypes (e.g., CHO-ETB cells)

To further dissect the receptor selectivity of Cys(11)-Cys(15)-endothelin-1 (11-21), researchers utilize specific cell lines that have been genetically engineered to express a single subtype of endothelin receptor. Chinese Hamster Ovary (CHO) cells are commonly used for this purpose. For instance, CHO cells stably transfected to express ETB receptors (CHO-ETB cells) provide a clean system to study the interaction of ligands with this specific receptor subtype without interference from ETA receptors. nih.gov

Competitive binding assays using these specialized cell lines have confirmed the high selectivity of Cys(11)-Cys(15)-endothelin-1 (11-21) for the ETB receptor. These studies are crucial for validating the findings from tissue-based assays and providing a more precise characterization of the compound's receptor binding profile.

Cellular Effects of Cys(11)-Cys(15)-Endothelin-1 (11-21) in Specific Cell Models

The cellular effects of Cys(11)-Cys(15)-endothelin-1 (11-21) are primarily understood through its action as a selective ETB receptor antagonist. In various cell models, it is used to probe the contribution of the ETB receptor pathway in cellular responses triggered by endothelin-1 (B181129).

Investigation of Hypertrophic Responses in Cardiac Myocytes

Endothelin-1 is a well-established mediator of cardiac hypertrophy, a condition characterized by an increase in the size of cardiac muscle cells, which can be a maladaptive response to various cardiovascular diseases. nih.govechelon-inc.com Studies on cultured neonatal rat ventricular myocytes have demonstrated that ET-1 induces hypertrophic markers. nih.govnih.gov The signaling pathways leading to this hypertrophic response are complex and involve the activation of protein kinase C and Raf-1 kinase. nih.gov

While direct studies quantifying the isolated effects of Cys(11)-Cys(15)-endothelin-1 (11-21) on cardiac myocyte hypertrophy are limited, its role as an ETB receptor antagonist suggests it would modulate ET-1-induced hypertrophic responses. Since both ETA and ETB receptors are present on cardiac myocytes, the use of selective antagonists like Cys(11)-Cys(15)-endothelin-1 (11-21) helps to dissect the specific contribution of the ETB receptor to the hypertrophic process. Research indicates that the primary pro-hypertrophic effects of ET-1 are mediated through the ETA receptor. nih.gov Therefore, the application of Cys(11)-Cys(15)-endothelin-1 (11-21) would be expected to have a limited effect on ET-1-induced hypertrophy if the response is predominantly ETA-driven. However, to fully understand its role, direct experimental data on its effect on hypertrophic markers is necessary.

Table 1: Investigated Effects of Endothelin-1 on Cardiac Myocyte Hypertrophy

| Parameter | Cell Model | Effect of Endothelin-1 | Expected Effect of Cys(11)-Cys(15)-Endothelin-1 (11-21) |

| Cell Size | Human Cardiomyocytes | Increased | Inhibition of ETB-mediated size increase |

| Protein Synthesis | Neonatal Rat Ventricular Myocytes | Increased | Inhibition of ETB-mediated protein synthesis |

| Atrial Natriuretic Peptide (ANP) Expression | Neonatal Rat Ventricular Myocytes | Increased | Inhibition of ETB-mediated ANP expression |

| β-Myosin Heavy Chain (β-MHC) Expression | Neonatal Rat Ventricular Myocytes | Increased | Inhibition of ETB-mediated β-MHC expression |

This table is based on the known effects of endothelin-1 and the antagonistic function of Cys(11)-Cys(15)-endothelin-1 (11-21) at the ETB receptor. Direct experimental data on the isolated effects of Cys(11)-Cys(15)-endothelin-1 (11-21) is limited.

Modulation of Cell Proliferation and Angiogenesis in Endothelin-Regulated Systems

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and in diseases such as cancer. Endothelin-1 has been shown to promote angiogenesis by stimulating endothelial cell proliferation, migration, and the formation of capillary-like structures. nih.gov These pro-angiogenic effects are predominantly mediated through the ETB receptor. nih.gov

Given its function as a selective ETB receptor antagonist, Cys(11)-Cys(15)-endothelin-1 (11-21) is expected to inhibit the pro-angiogenic actions of endothelin-1. By blocking the ETB receptor on endothelial cells, it would likely attenuate ET-1-induced cell proliferation and the subsequent formation of new vascular networks. However, specific in vitro studies quantifying the inhibitory effect of Cys(11)-Cys(15)-endothelin-1 (11-21) on these angiogenic processes are not extensively reported in the currently available literature.

Table 2: Modulation of Angiogenesis by the Endothelin System

| Angiogenic Process | Cell Model | Effect of Endothelin-1 (via ETB receptor) | Postulated Effect of Cys(11)-Cys(15)-Endothelin-1 (11-21) |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Promotion | Inhibition |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Promotion | Inhibition |

| Tube Formation (Capillary-like structures) | Human Umbilical Vein Endothelial Cells (HUVECs) on Matrigel | Promotion | Inhibition |

This table outlines the established pro-angiogenic roles of the ET-1/ETB receptor axis and the hypothesized inhibitory effects of Cys(11)-Cys(15)-endothelin-1 (11-21) based on its antagonistic properties. Direct quantitative data from studies specifically using this compound are limited.

Impact on Inflammatory Cell Function and Chemotaxis

The endothelin system plays a significant role in modulating inflammatory responses. Endothelin-1 can act as a chemoattractant for inflammatory cells, such as neutrophils, and can influence the function of macrophages. nih.govnih.gov The migration of leukocytes is a fundamental step in the inflammatory cascade. pnas.org Studies have indicated that both ETA and ETB receptors are involved in mediating neutrophil migration in response to inflammatory stimuli. nih.gov

As a selective ETB receptor antagonist, Cys(11)-Cys(15)-endothelin-1 (11-21) would be a valuable tool to investigate the specific role of the ETB receptor in these inflammatory processes. It is plausible that by blocking the ETB receptor, this compound could inhibit the chemotaxis of neutrophils and modulate macrophage activity in response to endothelin-1. However, there is a notable lack of direct experimental evidence in the scientific literature specifically examining the effects of Cys(11)-Cys(15)-endothelin-1 (11-21) on inflammatory cell function and chemotaxis. Further research is required to elucidate its precise impact in these cellular models.

Table 3: Role of Endothelin Receptors in Inflammatory Cell Function

| Inflammatory Process | Cell Type | Receptor Involvement | Presumed Impact of Cys(11)-Cys(15)-Endothelin-1 (11-21) |

| Chemotaxis (Migration) | Neutrophils | ETA and ETB receptors | Inhibition of ETB-mediated chemotaxis |

| Activation and Cytokine Release | Macrophages | ETA and ETB receptors | Modulation of ETB-mediated activation and cytokine release |

This table is based on the known involvement of endothelin receptors in inflammatory processes. Specific experimental data detailing the effects of Cys(11)-Cys(15)-endothelin-1 (11-21) on inflammatory cell function and chemotaxis are not well-documented in existing literature.

Comparative Pharmacology and Structure Activity Relationships of Endothelin 1 Fragments and Analogs

Comparisons with Full-Length Endothelin-1 (B181129) and other Truncated Fragments

The biological activity of endothelin-1 is critically dependent on its full 21-amino acid sequence. Truncated fragments of ET-1 exhibit significantly different pharmacological profiles compared to the full-length peptide.

Cys(11)-Cys(15)-endothelin-1 (11-21) , also known as IRL-1038, is a C-terminal fragment of ET-1. Unlike the full-length ET-1 which is a potent agonist at both ETA and ETB receptors, IRL-1038 acts as a selective antagonist for the ETB receptor. ahajournals.orgnih.gov It demonstrates a much higher affinity for ETB receptors (Ki = 6-11 nM) than for ETA receptors (Ki = 0.4-0.7 μM). nih.gov In functional assays, IRL-1038 antagonizes ETB receptor-mediated contractions without significant agonistic activity. nih.gov

ET-1(1-31) is a longer precursor of ET-1, generated by the action of chymase on big ET-1. ahajournals.orgresearchgate.net This 31-amino acid peptide can be further processed into the mature ET-1(1-21). researchgate.net The direct biological activities of ET-1(1-31) are still under investigation, but it is considered part of the enzymatic pathway leading to the potent vasoconstrictor, ET-1. researchgate.net

ET-1(16-21) , a C-terminal hexapeptide fragment, has been shown to act as an agonist in tissues where the ETB receptor subtype is predominant, such as the guinea pig bronchus. ahajournals.org However, in studies on rat mesenteric resistance arteries, ET-1(16-21) did not show any ETA agonist or antagonist effects. nih.gov This suggests that while the C-terminal tail is crucial for ETB receptor interaction, the entire 21-amino acid structure is necessary for ETA receptor activation. nih.gov

The following table summarizes the comparative receptor activity of ET-1 and its fragments.

| Compound | Receptor Target | Activity |

| Endothelin-1 (ET-1) | ETA and ETB | Agonist nih.gov |

| Cys(11)-Cys(15)-endothelin-1 (11-21) (IRL-1038) | ETB | Selective Antagonist ahajournals.orgnih.gov |

| ET-1(1-31) | Precursor to ET-1 | Precursor researchgate.net |

| ET-1(16-21) | ETB | Agonist (tissue-dependent) ahajournals.org |

Analysis of Agonistic and Antagonistic Properties of Related Endothelin Peptides

The development of synthetic endothelin analogs has been instrumental in characterizing the distinct roles of ETA and ETB receptors.

IRL-1620 (Suc-[Glu9, Ala11,15]-ET-1(8-21)) is a potent and highly selective ETB receptor agonist. nih.govahajournals.org The substitution of Lys9 with Glu and the elimination of the Cys11-Cys15 disulfide bond by replacing the cysteine residues with alanine (B10760859) are key modifications that confer this selectivity. ahajournals.org In contrast to the biphasic (relaxation and contraction) effects seen with some ETB agonists, IRL-1620 primarily induces a contractile response that is sensitive to the ETB1 receptor antagonist RES-701-1. nih.gov

Sarafotoxin S6c (S6c) , a peptide isolated from the venom of the snake Atractaspis engaddensis, is another highly selective ETB receptor agonist. nih.gov It exhibits a much greater affinity for ETB receptors in the rat hippocampus and cerebellum (Ki ~20 pM) compared to ETA receptors in the atria and aorta (Ki ~4500 nM). nih.gov Functionally, S6c potently stimulates phosphoinositide (PI) turnover in the hippocampus (an ETB-rich tissue) but not in the atria (an ETA-rich tissue). nih.gov

FCE27037 is an example of an endothelin receptor antagonist. While specific data for FCE27037 was not found in the provided search results, the development of such antagonists has been a major focus in cardiovascular research. nih.govnih.gov These antagonists can be selective for either the ETA or ETB receptor, or non-selective, blocking both. Their primary function is to counteract the vasoconstrictive and proliferative effects of endothelin. nih.gov

This table provides a snapshot of the properties of these related peptides.

| Compound | Receptor Selectivity | Primary Activity |

| IRL-1620 | ETB | Agonist nih.govahajournals.org |

| Sarafotoxin S6c | ETB | Agonist nih.gov |

| FCE27037 | Endothelin Receptors | Antagonist |

Structure-Activity Relationship Studies for Endothelin Receptor Ligands

The relationship between the structure of endothelin analogs and their receptor binding and functional output is a complex interplay of amino acid sequence and conformation.

Disulfide bonds are crucial for maintaining the three-dimensional structure of many proteins, including endothelin. lsuhsc.edumdpi.com In endothelin-1, two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) stabilize the molecule. The formation of the native disulfide pattern is a critical step in producing biologically active ET-1. nih.govacs.org The presence and nature of disulfide bonds in ET analogs significantly influence their receptor affinity and selectivity. For instance, the linear analog [Ala1,3,11,15]ET-1, where all four cysteines are replaced with alanines, shows a 1,700-fold higher affinity for the ETB receptor over the ETA receptor, indicating that the disulfide bridges are not essential for ETB binding. researchgate.net This suggests that the rigid, bicyclic structure conferred by the disulfide bonds is a key determinant for high-affinity ETA receptor binding.

Specific amino acid residues play critical roles in determining the affinity and selectivity of endothelin ligands for their receptors.

The C-terminal region (residues 16-21) is essential for the biological activity of endothelins. researchgate.net The C-terminus of all three endothelin isoforms is identical and is crucial for binding to ETB receptors. researchgate.net Specifically, Trp21 and Ile20 are important for binding to both ETA and ETB receptors. ahajournals.org Replacement of Trp21 significantly reduces vasoconstrictor activity, highlighting the importance of its indole (B1671886) ring for receptor recognition and/or signaling. ahajournals.org

The N-terminal loop also contributes to receptor selectivity. For example, the differences in the N-terminal amino acids between ET-1 and ET-3 are responsible for ET-3's lower affinity for the ETA receptor. researchgate.net

Substitution at specific positions can dramatically alter receptor selectivity. The substitution of Lys9 in ET-1 with Glu, as seen in the analog [Glu9]ET-1, leads to a decrease in the contractile response mediated by the ETA receptor. ahajournals.org This suggests that the charge at this position influences receptor interaction. The development of the ETB-selective agonist IRL-1620 involved substituting Lys9 with Glu and replacing Cys11 and Cys15 with Ala. ahajournals.org

The following table details the impact of specific amino acid substitutions.

| Original Residue(s) | Substituted Residue(s) | Effect on Receptor Affinity/Function |

| Cys1,3,11,15 | Ala1,3,11,15 | 1,700-fold increased affinity for ETB over ETA researchgate.net |

| Trp21 | Other aromatic residues (e.g., Phe, Tyr) | Five-fold decrease in vasoconstrictor activity ahajournals.org |

| Lys9 | Glu9 | Decreased ETA-mediated contractile response ahajournals.org |

Evolution of Endothelin Ligand-Receptor Interactions

The endothelin system, including its ligands and receptors, is a vertebrate-specific innovation that has evolved through multiple rounds of genome duplication. oup.comnih.gov This evolutionary history has resulted in a diverse and complex signaling system.

The ancestral endothelin system in early vertebrates likely consisted of a single ligand and receptor gene. oup.com Following two rounds of whole-genome duplication, the system expanded to include multiple ligand and receptor genes. oup.comnih.gov This expansion allowed for functional divergence and co-evolution of ligands and their corresponding receptors, leading to the specialized roles of the endothelin system in modern vertebrates, such as cardiovascular regulation and neural crest development. oup.comnih.govbiologists.com

The diversity of the endothelin system is particularly evident in teleost fish, which underwent an additional round of genome duplication. nih.gov This has resulted in a more complex set of endothelin ligands and receptors compared to mammals. nih.gov The study of these diverse systems provides valuable insights into the fundamental principles of ligand-receptor interactions and the evolution of signaling pathways. The conservation of key structural features, such as the C-terminal region of the ligands, across different vertebrate lineages underscores their fundamental importance in receptor binding and activation. nih.gov

Methodological Approaches in Cys 11 Cys 15 Endothelin 1 11 21 Research

Advanced Peptide Synthesis Methodologies for Cys(11)-Cys(15)-Endothelin-1 (11-21)

The chemical synthesis of Cys(11)-Cys(15)-endothelin-1 (11-21), a truncated analogue of endothelin-1 (B181129), requires precise control over amino acid coupling and, critically, the specific formation of the intramolecular disulfide bridge between the two cysteine residues.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Cys(11)-Cys(15)-endothelin-1 (11-21) and related analogues. nih.govpeptide.com This method involves anchoring the C-terminal amino acid to an insoluble resin support and sequentially adding the subsequent amino acids. peptide.com The use of excess reagents drives the coupling reactions to completion, and purification is simplified by washing the resin-bound peptide after each step. peptide.comluxembourg-bio.com

For the synthesis of endothelin analogues, including truncated fragments, both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries are employed. nih.govluxembourg-bio.com In a notable synthesis of a series of ET-1 fragments designed to evaluate the Cys(11)–Cys(15) disulfide bridge, researchers utilized a semiautomatic solid-phase synthesizer employing Boc chemistry. nih.gov

The general SPPS cycle involves:

Attachment : The first amino acid is anchored to a solid support resin. peptide.com

Deprotection : The temporary protecting group (e.g., Fmoc or Boc) on the α-amino group is removed. peptide.comluxembourg-bio.com

Coupling : The next protected amino acid is activated and coupled to the newly exposed amino group, forming a peptide bond. luxembourg-bio.com

Washing : Excess reagents and byproducts are washed away, leaving the purified, elongated peptide attached to the resin. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Side chains of reactive amino acids, particularly the thiol group of cysteine, must be protected throughout the synthesis to prevent unwanted side reactions.

Table 1: Common Protecting Groups in SPPS for Cysteine-Containing Peptides

| Protecting Group Type | Abbreviation | Chemical Name | Cleavage Condition | Application Notes |

|---|---|---|---|---|

| α-Amino Group | Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Widely used in modern SPPS for its mild cleavage conditions. luxembourg-bio.com |

| α-Amino Group | Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA) | Used in earlier SPPS protocols; requires stronger acid for final cleavage. nih.gov |

| Cysteine Thiol | Trt | Trityl | Acid (e.g., TFA) | Commonly used for routine synthesis; removed during final cleavage with TFA. |

| Cysteine Thiol | Acm | Acetamidomethyl | Iodine, Mercury(II) acetate | Stable to TFA; used for selective, stepwise disulfide bond formation. peptide.com |

| Cysteine Thiol | tBu | tert-Butyl | Strong Acid (e.g., HF) | Stable to standard TFA cleavage, offering an orthogonal protection strategy. peptide.com |

The formation of the specific Cys(11)-Cys(15) disulfide bond is a critical step that confers a constrained cyclic geometry to the peptide, which is essential for its biological activity. nih.gov The total loss of biological activity in linear analogues, where cysteines are replaced by alanine (B10760859) or capped with Acm groups, underscores the importance of this cyclic structure. nih.gov

Controlled disulfide bond formation requires an orthogonal protection strategy, where different classes of protecting groups are used for different cysteine residues, allowing for their selective removal and subsequent oxidation. peptide.com

Common strategies include:

Air Oxidation: After cleavage of the linear peptide from the resin and removal of all protecting groups, the peptide is dissolved in a dilute, slightly basic aqueous solution and stirred in the presence of air. While simple, this method can lead to a mixture of isomers and intermolecular disulfide bonds if not carefully controlled.

Regioselective (Directed) Oxidation: This is the preferred method for peptides with multiple cysteines or for ensuring the correct pairing in fragments like Cys(11)-Cys(15)-endothelin-1 (11-21).

The thiol groups of Cys(11) and Cys(15) are protected with a group labile under specific conditions (e.g., Trityl, removed by mild acid), while other cysteines (if present in a larger fragment) would be protected by more stable groups (e.g., Acm).

After assembling the linear peptide, the specific protecting groups on Cys(11) and Cys(15) are selectively removed.

The exposed thiol groups are then oxidized to form the desired disulfide bond using reagents like iodine, potassium ferricyanide (K3[Fe(CN)6]), or dimethyl sulfoxide (DMSO). Research on full-length endothelin synthesis has shown that random oxidation of the fully reduced peptide can yield a mixture of disulfide isomers, highlighting the need for controlled methods. nih.gov

Studies on endothelin-1 analogues have revealed that structural elements, such as a salt bridge between specific residues, can significantly influence the folding process and favor the formation of the native disulfide pattern over non-native isomers. acs.org

Molecular Biology and Genetic Engineering Techniques for Receptor Studies

To understand how Cys(11)-Cys(15)-endothelin-1 (11-21) interacts with its biological targets, researchers study the endothelin receptors (ETA and ETB). nih.gov These receptors are members of the G-protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. guidetopharmacology.orgatsjournals.org Molecular biology techniques are indispensable for probing the structure-function relationships of these receptors.

Site-directed mutagenesis is a powerful technique used to make specific, intentional changes to the DNA sequence encoding a receptor protein. wikipedia.orgneb.com By substituting, deleting, or inserting specific amino acid residues in the endothelin receptor, scientists can identify key residues involved in ligand binding, receptor activation, and selectivity. nih.gov

For example, studies on endothelin-1 identified that its C-terminal residues are crucial for receptor binding. rcsb.org By creating point mutations in the preproendothelin-1 cDNA, researchers demonstrated that residues Ile20 and Trp21 are directly involved in binding to both ETA and ETB receptor subtypes. nih.gov Although this study mutated the ligand, the same principle is applied to the receptor. By mutating amino acids in the receptor's binding pocket and observing a loss or change in the binding of Cys(11)-Cys(15)-endothelin-1 (11-21), researchers can map the precise interaction sites. This investigative tool allows for a rational approach to understanding the molecular determinants of the ligand-receptor interaction. wikipedia.org

Table 2: Applications of Site-Directed Mutagenesis in Endothelin Receptor Studies

| Application | Description | Example Target Residues |

|---|---|---|

| Ligand Binding Pocket Mapping | Mutating residues in the transmembrane helices and extracellular loops to identify contact points for the ligand. frontiersin.org | Amino acids in TM2, TM6, TM7, and the extracellular loops. frontiersin.org |

| Activation Mechanism Studies | Altering residues in conserved motifs (e.g., CWxP, NPxxY) to understand how ligand binding triggers conformational changes and G-protein coupling. elifesciences.org | W336 (6.48) in the CWxP motif of the ETB receptor. frontiersin.org |

| Selectivity Determination | Swapping residues between ETA and ETB receptors to pinpoint the domains responsible for selective recognition of different endothelin analogues. guidetopharmacology.org | Residues within the extracellular loops, particularly between TM4-TM6. guidetopharmacology.org |

Studying endothelin receptors in vitro requires producing them in large quantities. This is achieved by cloning the receptor's cDNA into an expression vector and introducing it into a suitable host system. drugbank.com

Various expression systems are used, each with its advantages:

Xenopus laevis Oocytes: Injection of receptor-encoding cDNA or cRNA into these large cells leads to the functional expression of receptors on the cell membrane, which can be studied using electrophysiological techniques. drugbank.com

Mammalian Cell Lines: Cells such as COS-7, CHO (Chinese Hamster Ovary), or HEK293 are frequently used because they provide the necessary cellular machinery for proper protein folding, post-translational modifications (like glycosylation), and membrane insertion required for GPCRs. guidetopharmacology.orgdrugbank.com These systems are used for binding assays and functional studies of G-protein coupling. guidetopharmacology.org

Baculovirus/Insect Cells: This system is often used for producing larger quantities of protein required for structural biology studies, such as X-ray crystallography or cryo-EM.

After expression, the receptors must be solubilized from the cell membrane using detergents and purified, often through affinity chromatography, to isolate them for biophysical and structural characterization. nih.gov

Biophysical and Structural Biology Techniques for Ligand-Receptor Complex Characterization

Biophysical and structural biology techniques provide high-resolution insights into the interaction between ligands like Cys(11)-Cys(15)-endothelin-1 (11-21) and the endothelin receptors. nih.gov These methods are crucial for understanding the molecular basis of receptor activation and for rational drug design. elifesciences.orgnih.gov

High-resolution structural techniques have been instrumental in revealing the architecture of endothelin receptors and how they bind their ligands.

X-ray Crystallography: This technique has been used to determine the three-dimensional structure of the human ETB receptor in complex with various ligands, including peptide antagonists. nih.gov These structures reveal the precise binding modes of ligands within the receptor's transmembrane core and provide insights into the mechanisms of antagonism and inverse agonism. nih.gov For instance, the crystal structure of ETB with the inverse agonist IRL2500 showed how the ligand penetrates the transmembrane core, stabilizing an inactive receptor conformation. nih.gov

Cryo-Electron Microscopy (Cryo-EM): This has become a revolutionary tool for determining the structures of large, flexible membrane protein complexes. Recently, the cryo-EM structure of the endothelin-1-ETB-Gi complex was solved at 2.8 Å resolution. elifesciences.org This structure provided a snapshot of the active state, showing how endothelin-1 binding induces conformational changes that lead to the engagement and activation of the intracellular G-protein. nih.govelifesciences.org

These structural studies have identified key features of the endothelin-receptor interaction, such as the deep binding of the peptide into an extracellular cleft and the crucial role of the receptor's extracellular loops and specific transmembrane helices in ligand recognition. frontiersin.orgelifesciences.org This structural information is invaluable for designing novel analogues and therapeutic agents targeting the endothelin system.

In Vitro Experimental Models for Endothelin System Research

In vitro experimental models are indispensable for dissecting the complex pharmacology of the endothelin (ET) system. These models, which range from isolated organ preparations to cultured cells, provide controlled environments to study the specific actions of endothelin isoforms and the efficacy of receptor agonists and antagonists without the confounding influences of systemic physiological responses. adinstruments.com The compound Cys(11)-Cys(15)-endothelin-1 (11-21), also known as IRL 1038, is a valuable tool in this research due to its nature as a selective antagonist for the endothelin B (ETB) receptor. nih.gov Its application in various in vitro systems has been crucial for characterizing the distinct roles of ETB receptors in different tissues and cell types.

Isolated organ bath studies are a classical pharmacological method used to examine the physiological response of a whole organ or tissue segment to specific compounds. adinstruments.com This approach has been instrumental in defining the receptor selectivity profile of Cys(11)-Cys(15)-endothelin-1 (11-21). By mounting tissues such as arterial rings or smooth muscle strips in an organ bath, researchers can measure contractile or relaxation responses to endothelin agonists in the presence and absence of antagonists.

Research has demonstrated that Cys(11)-Cys(15)-endothelin-1 (11-21) exhibits high affinity for ETB receptors (Ki = 6-11 nM) while showing significantly lower affinity for ETA receptors (Ki = 0.4-0.7 µM). nih.gov This selectivity is evident in functional assays. For instance, in preparations of guinea pig ileum and trachea, Cys(11)-Cys(15)-endothelin-1 (11-21) effectively antagonized the ETB receptor-mediated contractions induced by Endothelin-3 (ET-3). nih.gov Conversely, it had no significant effect on the ETA receptor-mediated contraction of rat aortic smooth muscle, confirming its selectivity for the ETB receptor subtype in functional tissue preparations. nih.gov

| Tissue Preparation | Agonist | Receptor Targeted | Effect of Cys(11)-Cys(15)-endothelin-1 (11-21) | Implied Receptor Selectivity |

| Guinea Pig Ileum | ET-3 | ETB | Antagonized contraction | ETB Antagonist |

| Guinea Pig Trachea | ET-3 | ETB | Antagonized contraction | ETB Antagonist |

| Rat Aorta | ET-1 | ETA | No effect on contraction | Selective for ETB over ETA |

Cell culture systems offer a more reductionist approach, allowing for the investigation of molecular and cellular pathways in specific, homogenous cell populations. This methodology is critical for understanding the direct effects of endothelin receptor modulation on cellular functions like proliferation, apoptosis, and hormone secretion.

Adrenocortical Cells: Studies using dispersed rat adrenocortical cells have shown that ET-1 stimulates the secretion of aldosterone and corticosterone. The use of selective antagonists revealed that this secretagogue effect is mediated by the ETB receptor, as the ETB-selective antagonist BQ-788 suppressed this response, whereas the ETA-selective antagonist BQ-123 was ineffective. researchgate.net While this particular study did not use Cys(11)-Cys(15)-endothelin-1 (11-21), it highlights the type of cell culture model where this selective ETB antagonist is highly valuable for confirming receptor involvement in steroidogenesis.

Fibroblasts: In cultured fibroblasts derived from skin and lung, ET-1 has been shown to induce the production of reactive oxygen species (ROS). mdpi.com Experiments using selective antagonists demonstrated that the blockade of the ETB receptor with BQ-788 led to a lower production of ROS, implicating ETB signaling in oxidative stress pathways within these cells. mdpi.com This provides another context where Cys(11)-Cys(15)-endothelin-1 (11-21) can be applied to explore the role of ETB receptors in fibrosis and inflammation.

Cardiac Myocytes: Endothelin-1 is known to have hypertrophic and inotropic effects on cardiac myocytes. ahajournals.orgnih.gov Both ETA and ETB receptors are found on these cells, and cell culture models are crucial for dissecting their individual contributions to cardiac remodeling and function. ahajournals.org For example, studies on neonatal rat ventricular myocytes (NRVMs) use selective antagonists to determine which receptor mediates specific signaling events, such as the activation of protein synthesis and hypertrophic gene expression. nih.gov The selective properties of Cys(11)-Cys(15)-endothelin-1 (11-21) make it a useful probe for isolating the functional role of ETB receptors in cardiomyocyte pathophysiology.

Endothelial Cells: As the primary source of ET-1, endothelial cells are a key focus of research. nih.gov Cultured endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are used to study the regulation of ET-1 synthesis and release. nih.gov Furthermore, these cells are used to investigate how ET-1, through autocrine or paracrine actions on ETB receptors, modulates endothelial functions like nitric oxide production, inflammation, and apoptosis. nih.gov The use of Cys(11)-Cys(15)-endothelin-1 (11-21) in such models can clarify the role of endothelial ETB receptors in vascular health and disease.

| Cell Type | Process Investigated | Key Receptor Involved | Potential Role of Cys(11)-Cys(15)-endothelin-1 (11-21) |

| Adrenocortical Cells | Steroid Hormone Secretion | ETB | To confirm ETB-mediation of aldosterone/corticosterone release |

| Fibroblasts | Reactive Oxygen Species (ROS) Production | ETB | To block ETB-mediated oxidative stress |

| Cardiac Myocytes | Hypertrophy, Contractility, Survival | ETA and ETB | To isolate and study the specific function of ETB receptors |

| Endothelial Cells | ET-1 Release, Nitric Oxide Production | ETB | To investigate autocrine/paracrine roles of ETB receptors |

Future Directions and Unexplored Research Avenues for Cys 11 Cys 15 Endothelin 1 11 21

Investigation of Novel Signaling Pathways Modulated by ETB Receptor Antagonism

Cys(11)-Cys(15)-endothelin-1 (11-21), also known as IRL 1038, is a well-established selective antagonist for the endothelin B (ETB) receptor. nih.gov Its primary characterized action is the inhibition of ETB receptor-mediated smooth muscle contraction. nih.gov However, the full spectrum of signaling cascades affected by this antagonism remains to be elucidated. Endothelin receptors are known for their ability to couple with a diverse array of G proteins, including Gq, Gs, and Gi, thereby activating multiple downstream effectors. guidetopharmacology.org

Future research should focus on moving beyond classical measures like muscle contraction and vasodilation to explore more nuanced signaling events. For instance, the role of ETB receptors in modulating pathways like the mitogen-activated protein kinase (MAPK) cascade has been noted, but the specific consequences of selective antagonism with Cys(11)-Cys(15)-endothelin-1 (11-21) on this pathway in different cell types are not fully understood. Investigations could utilize modern proteomics and phosphoproteomics to map the global changes in protein phosphorylation that occur upon treatment with Cys(11)-Cys(15)-endothelin-1 (11-21) in ETB-expressing cells, such as endothelial cells and astrocytes. guidetopharmacology.orgnih.gov This could uncover previously unknown signaling nodes and pathways that are under ETB receptor control, offering new therapeutic targets.

Table 1: ETB Receptor G-Protein Coupling and Potential Downstream Pathways

| G-Protein Family | Known Coupled G-Proteins | Potential Downstream Effectors for Investigation |

|---|---|---|

| Gαq/11 | Gq, G11 | Phospholipase C (PLC), Protein Kinase C (PKC), Calcium Mobilization |

| Gαs | Gs | Adenylyl Cyclase, cAMP, Protein Kinase A (PKA) |

| Gαi/o | Gi2 | Inhibition of Adenylyl Cyclase, Ion Channel Modulation |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Exploration of Differential Modulation of ETB Receptor Subtypes (ETB1 and ETB2)

The existence of functionally distinct ETB receptor subtypes, often designated as ETB1 and ETB2, has been proposed. oup.com These subtypes are thought to mediate different physiological responses; for example, ETB1 receptors on endothelial cells are primarily associated with vasodilation, while ETB2 receptors on smooth muscle cells can mediate vasoconstriction. oup.comnih.gov

A compelling area for future research is to determine if Cys(11)-Cys(15)-endothelin-1 (11-21) exhibits differential affinity or efficacy at these putative subtypes. One study has already suggested that ET-induced relaxation in the guinea pig ileum is mediated by two types of ETB receptors: a transient relaxation mediated by an this compound (Cys(11)-Cys(15)-endothelin-1 (11-21))-sensitive subtype and a sustained relaxation from an this compound-insensitive subtype. nih.gov This finding strongly supports the concept of functional ETB receptor heterogeneity.

Future studies should employ tissues and cell lines that predominantly express one subtype over the other to dissect the specific effects of Cys(11)-Cys(15)-endothelin-1 (11-21). This could involve:

Comparative Binding Assays: Directly comparing the binding affinity (Ki) of Cys(11)-Cys(15)-endothelin-1 (11-21) in systems selectively expressing ETB1 or ETB2.

Functional Assays: Measuring downstream signaling (e.g., nitric oxide release for ETB1, calcium influx for ETB2) in the presence of the antagonist.

Clarifying the interaction of Cys(11)-Cys(15)-endothelin-1 (11-21) with ETB receptor subtypes could lead to the development of highly specific pharmacological tools to selectively target vasodilation or vasoconstriction, offering a more refined therapeutic approach.

Role of Cys(11)-Cys(15)-Endothelin-1 (11-21) in Cross-Talk with Other Vasoactive Systems and Cellular Processes

The endothelin system does not operate in isolation; it engages in significant cross-talk with other major vasoactive systems, such as the renin-angiotensin-aldosterone system (RAAS) and various cellular growth pathways. oup.comeur.nl For instance, angiotensin II can stimulate the local release of ET-1, which then acts on endothelin receptors to produce its effects. nih.gov

Cys(11)-Cys(15)-endothelin-1 (11-21) is an ideal pharmacological tool to dissect the specific contribution of ETB receptors within these complex interactions. A key study in neonatal rat cardiomyocytes demonstrated that the trophic effects induced by angiotensin II were mediated by ET-1 acting on ETA receptors, as the ETB antagonist this compound did not block the response. nih.gov This highlights how a selective antagonist can clarify pathway dependence.

Future research should expand this approach to other systems where cross-talk is implicated, such as:

Renal Function: Investigating how ETB receptor antagonism with Cys(11)-Cys(15)-endothelin-1 (11-21) affects the progression of renal diseases where both angiotensin II and ET-1 are upregulated.

Inflammation and Fibrosis: Exploring the role of ETB-mediated signaling in inflammatory cell recruitment and fibrotic processes, potentially dissecting its contribution from ETA-mediated effects. nih.gov

Tumor Microenvironment: Examining the impact of selective ETB blockade on tumor cell proliferation and angiogenesis, given that ETB receptors are expressed on various cell types, including astrocytes which can be involved in brain tumors. guidetopharmacology.orgphysiology.org

Table 2: Investigating ET System Cross-Talk with Cys(11)-Cys(15)-endothelin-1 (11-21)

| Interacting System/Process | Known Cross-Talk Mechanism | Future Research Question with Cys(11)-Cys(15)-ET-1(11-21) |

|---|---|---|

| Renin-Angiotensin System | Angiotensin II stimulates ET-1 release. nih.gov | Does ETB receptor blockade alter angiotensin II-induced vascular remodeling? |

| Angiopoietin/Tie-2 Pathway | ET-1/ETAR can modulate Ang-1/Ang-2 balance. nih.gov | What is the specific role of ETB activation in regulating endothelial stability via the Tie-2 pathway? |

Development of Advanced Computational Models for Peptide-Receptor Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, offer a powerful lens through which to study the dynamic nature of peptide-receptor interactions. chemrxiv.org While a static crystal structure provides a snapshot, MD simulations can reveal the conformational flexibility of both Cys(11)-Cys(15)-endothelin-1 (11-21) and the ETB receptor, the process of binding, and the subtle structural changes that differentiate agonism from antagonism.

A major future direction is the development of sophisticated, experimentally validated computational models of the Cys(11)-Cys(15)-endothelin-1 (11-21)-ETB receptor complex. These models could:

Simulate the binding process to identify key intermediate states and energetic barriers.

Analyze the dynamic behavior of the critical Cys(11)-Cys(15) disulfide bond and its role in stabilizing the peptide's structure and its interaction with the receptor. acs.org

Predict the effects of specific amino acid substitutions in either the peptide or the receptor, guiding future mutagenesis studies and the design of novel analogues. nih.gov

Elucidate how the binding of the antagonist prevents the large-scale conformational changes in the transmembrane helices (like the outward movement of TM6) that are necessary for G-protein activation. elifesciences.org

By integrating data from biophysical experiments, existing structural data of related complexes, and advanced simulation techniques, researchers can build a dynamic picture of ETB receptor antagonism. nih.govnih.gov These models will be instrumental in accelerating the discovery of next-generation modulators of the endothelin system.

Q & A

Q. How can researchers ensure proper attribution when building upon prior structural studies of endothelin fragments?

- Methodological Answer :

- Cite original publications describing the peptide’s discovery and initial characterization (e.g., Urade et al., 1992) .

- Use standardized nomenclature (e.g., IUPAC guidelines) and avoid unverified abbreviations in manuscripts .

- Adhere to journal-specific citation formats (e.g., CSE for chemistry journals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.